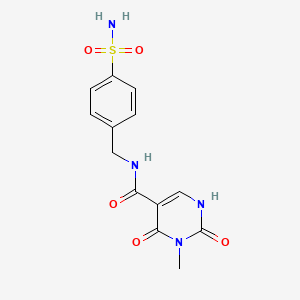
3-methyl-2,4-dioxo-N-(4-sulfamoylbenzyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds to 3-methyl-2,4-dioxo-N-(4-sulfamoylbenzyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been explored in various studies. For instance, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones was achieved by starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Similarly, N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides were synthesized through a three-component reaction involving acetoacetanilides, aromatic aldehydes, and urea . These methods provide a foundation for the synthesis of structurally related compounds, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques. In the case of N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, IR and PMR spectroscopy, along with mass spectrometry, were utilized to establish the structures . For the series of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, 1H NMR spectral data and elemental analysis were used to confirm the structures . These techniques would be similarly applicable for analyzing the molecular structure of 3-methyl-2,4-dioxo-N-(4-sulfamoylbenzyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity and potential chemical behavior of 3-methyl-2,4-dioxo-N-(4-sulfamoylbenzyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. For example, the oligomers synthesized in one study suggest that the molecules fold in ordered structures, indicating specific intramolecular interactions . The three-component reaction used to synthesize N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides could also be relevant for understanding the chemical reactions that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its potential application. For instance, the lipophilicity of a new lipophilic substituted benzamide was compared with sulpiride, showing higher penetration through the gastrointestinal membrane and the blood-brain barrier . This information is valuable when considering the bioavailability and distribution of 3-methyl-2,4-dioxo-N-(4-sulfamoylbenzyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide in biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel Compounds Synthesis : A study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, leading to the creation of heterocyclic compounds with potential COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
- Structural Analysis : Research on dihydropyrimidine compounds revealed their X-ray structures, providing insights into their stereochemistry and potential as chiral catalysts or building blocks in pharmaceuticals (Elliott et al., 1998).
- Polyamide Synthesis : Polyamides containing uracil and adenine were synthesized, indicating applications in biomaterials and drug delivery systems (Hattori & Kinoshita, 1979).
Biological Activity and Applications
- Carbonic Anhydrase Inhibitors : Aromatic sulfonamide compounds were studied for their inhibitory activity against various carbonic anhydrase isoenzymes, showing the potential for therapeutic applications in conditions like glaucoma and epilepsy (Supuran et al., 2013).
- Cytotoxicity Studies : Compounds with the dihydropyrimidine structure have been evaluated for their cytotoxic activities against cancer cells, indicating their potential as anticancer agents (Hassan et al., 2014).
Drug Design and Development
- Drug Design Insights : The sulfonamide group's significance in drug design was discussed, highlighting its role in sulfonamide antibacterials and its relevance in developing new therapeutic agents (Kalgutkar et al., 2010).
Propiedades
IUPAC Name |
3-methyl-2,4-dioxo-N-[(4-sulfamoylphenyl)methyl]-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-17-12(19)10(7-16-13(17)20)11(18)15-6-8-2-4-9(5-3-8)23(14,21)22/h2-5,7H,6H2,1H3,(H,15,18)(H,16,20)(H2,14,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKNGLJLDYWVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2,4-dioxo-N-(4-sulfamoylbenzyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

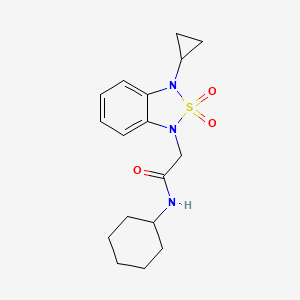
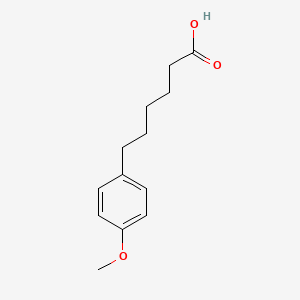
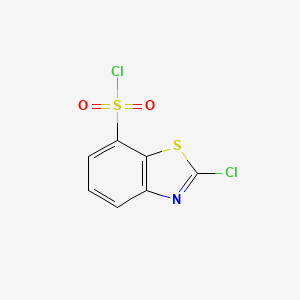
![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2549124.png)

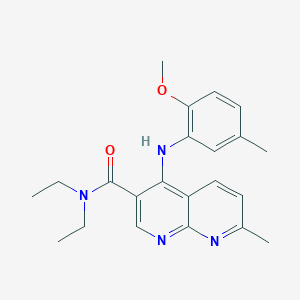
![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)
![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)
![2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2549132.png)

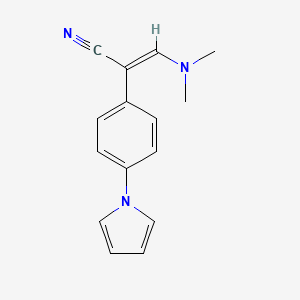
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)

